(S)-S-异丙基 2-((叔丁氧羰基)氨基)丙硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

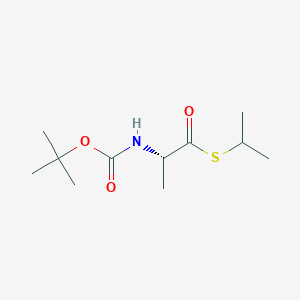

The compound is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-amino acids are generally synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .

Chemical Reactions Analysis

Boc-amino acids are typically used in peptide synthesis. The Boc group can be selectively removed under acidic conditions without affecting other parts of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Boc-amino acids are generally stable under basic conditions but react under acidic conditions .

科学研究应用

氨基酸对映异构体的快速分析

氨基酸已经使用乙基氯甲酸酯或 2,2,2-三氟乙基氯甲酸酯等化合物在含有不同醇的反应介质中衍生化,以生成各种 N(O)-烷氧羰基烷基酯。然后将这些衍生物用于通过毛细管气相色谱法 (GC) 使用手性固定相快速分离对映异构体。该方法已在氨基酸的对映异构体分离中显示出显着的效用,证明了衍生化剂在手性分析中的关键作用 (Abe et al., 1996)。

受保护的 1,2-氨基醇的不对称合成

叔丁烷磺酰亚胺和酮亚胺已被用作受保护的 1,2-氨基醇合成的前体,实现了高产率和非对映选择性。这些化合物作为合成中的关键中间体,突出了叔丁烷磺酰和叔丁氧羰基保护中间体在不对称合成中的多功能性 (Tang et al., 2001)。

聚合物科学应用

已实现叔丁氧羰基和苄氧羰基改性单体的合成,从而开发出适合作为氨基保护基团的聚合物。这些聚合物表现出受控的反应性,突出了此类改性在为包括药物递送系统和材料科学在内的各种应用创造专用聚合物方面的潜力 (Rehse & Ritter, 1989)。

基于氨基酸的聚乙炔的合成和性质

对新颖的氨基酸衍生乙炔单体的合成和聚合的研究,例如 N-(叔丁氧羰基)-l-丙氨酸 N'-炔丙酰胺,揭示了形成的聚合物的性质。这些聚合物表现出显着的旋光活性和螺旋构象的潜力,表明它们在开发具有特定光学性质的新材料方面很有用 (Gao et al., 2003)。

环境应用

来自红镰刀菌 UC-14 的漆酶在使用反胶束系统对双酚 A 进行生物修复中的作用证明了一种解决环境污染物的创新方法。这项研究突出了在非水环境中使用酶促方法降解有害化学物质的潜力,展示了生物化学工程在环境保护中的实际应用 (Chhaya & Gupte, 2013)。

作用机制

Target of Action

It is known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis .

Mode of Action

The compound, being a Boc-protected amino acid derivative, is likely to participate in peptide synthesis . The Boc group serves as a protective group for the amino group, preventing it from unwanted reactions during synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .

Biochemical Pathways

The compound is likely involved in the synthesis of peptides . In peptide synthesis, amino acids are linked together via peptide bonds, which are formed between the carboxyl group of one amino acid and the amino group of another. The Boc group in the compound protects the amino group during the formation of these bonds, ensuring that the peptide chain grows in the desired manner .

Result of Action

The primary result of the compound’s action would be the formation of peptides with the desired sequence . The use of Boc-protected amino acids like this compound allows for the selective formation of peptide bonds, enabling the synthesis of peptides with complex sequences .

Action Environment

The action of the compound, particularly the removal of the Boc group, is influenced by the acidity of the environment . Acidic conditions are required to remove the Boc group and reveal the free amino group for peptide bond formation . The compound’s stability and efficacy would also be influenced by factors such as temperature and the presence of other reactants .

未来方向

属性

IUPAC Name |

S-propan-2-yl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-7(2)16-9(13)8(3)12-10(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWRMZPOOHRGFV-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)SC(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol](/img/structure/B2842519.png)

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)

![5-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2842523.png)

![3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2842527.png)

![N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842530.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)

![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)